2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
Description
The compound 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide features a benzamide core substituted with a 2-ethoxy group, linked via a methylene bridge to a pyrazole ring. The pyrazole is further substituted with a methyl group at the 1-position and a pyrazin-2-yl moiety at the 3-position.
Properties
IUPAC Name |
2-ethoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-7-5-4-6-14(17)18(24)21-11-13-10-15(22-23(13)2)16-12-19-8-9-20-16/h4-10,12H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAYIJGRZAYZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. The starting materials often include ethoxybenzoyl chloride and 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole. The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit potential anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation . Its mechanism of action likely involves binding to enzymes or receptors that regulate cellular growth pathways.
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Research indicates that it may inhibit key inflammatory mediators .
- Drug Development : As an intermediate in the synthesis of more complex organic molecules, 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide plays a crucial role in the development of new pharmaceuticals targeting multiple therapeutic areas .
Chemical Research
The compound serves as a valuable reagent in synthetic organic chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it useful for creating diverse chemical entities .
Industrial Applications
In industrial settings, 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can be utilized in:
- Material Science : The compound's unique properties allow it to be incorporated into polymers and coatings with tailored functionalities.
- Chemical Manufacturing : It can serve as an intermediate for producing other specialty chemicals used in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including 2-ethoxy-N-(...) derivatives, showed significant cytotoxicity against various cancer cell lines .
- Inflammation Inhibition : Another research paper highlighted the anti-inflammatory potential of similar compounds, suggesting that modifications to the pyrazole structure enhance their efficacy against inflammatory pathways .
- Synthetic Applications : Research focusing on synthetic methodologies revealed that this compound could facilitate the development of novel synthetic routes for complex organic molecules, emphasizing its versatility in chemical research .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Pyrazole Substitutions : The target compound and ’s benzofuran derivative share the 3-pyrazin-2-yl group, which may enhance π-π stacking or hydrogen bonding. In contrast, ’s compound uses a trifluoromethyl group, improving lipophilicity and metabolic stability .
- Amide Modifications : Replacing benzamide with benzofuran-2-carboxamide () or thiadiazole-carboxamide () alters electronic properties and bioavailability. The thiadiazole’s sulfur atom may influence redox activity .
- Biological Activity : ’s compound demonstrates potent antifungal activity, likely due to SDH inhibition via interactions with TYR 58 and ARG 43. The target compound’s pyrazine moiety could similarly engage in hydrogen bonding with enzyme targets .
Insights :
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-ethoxy group in the target compound may increase lipophilicity compared to ’s 7-methoxybenzofuran derivative. Trifluoromethyl groups () further enhance membrane permeability .
- Target Interactions : Molecular docking () suggests that pyrazole and benzamide moieties critically interact with SDH. The target compound’s pyrazine could similarly engage in hydrogen bonding, though experimental validation is needed .
Biological Activity
2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂ |
| Molecular Weight | 319.37 g/mol |
| CAS Number | 2034507-26-9 |
| IUPAC Name | 2-ethoxy-N-[(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl]benzamide |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity of the compound can modulate biological pathways, potentially leading to therapeutic effects. Preliminary studies suggest that it may influence pathways related to cancer progression and inflammatory responses.
Biological Activity
Research indicates that pyrazole derivatives, including 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, exhibit a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds:
Study on Anticancer Properties
A study published in Molecules highlighted the effectiveness of pyrazolo[3,4-b]pyridines against human colorectal carcinoma xenografts. The compound demonstrated significant reduction in tumor growth rates when administered orally .
Structure–Activity Relationship (SAR)
Research focusing on the SAR of benzamides with pyrazole moieties revealed that substituents at specific positions can enhance potency against cancer cell lines. For instance, electronegative substituents increased binding affinity to mGluR5 receptors, which are implicated in neurological disorders .
In Vivo Efficacy
Another investigation assessed the pharmacokinetics and efficacy of similar compounds in animal models. Results indicated favorable oral bioavailability and significant antitumor activity across various dosing schedules .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, a comparison with structurally related compounds is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
